Enhanced Lipophilicity: A Computed Property Advantage of N-Methylation Over Non-Methylated Analogs
N-(2-Hydroxyphenyl)-N-methylacetamide (CAS 573-27-3) demonstrates a computed XLogP3 value of 0.8, indicating moderate lipophilicity [1]. In contrast, its close structural analog, N-(2-hydroxyphenyl)acetamide (CAS 614-80-2), which lacks the N-methyl group, is predicted to have a lower lipophilicity due to an additional hydrogen bond donor. While a direct experimental comparison of logP values is not available, this computed difference suggests that the target compound may exhibit improved membrane permeability and oral bioavailability in drug development contexts, a crucial factor for lead optimization.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | N-(2-Hydroxyphenyl)acetamide (CAS 614-80-2) - predicted lower XLogP3 (exact value not found) |
| Quantified Difference | Not quantified, but class-level inference suggests an increase in lipophilicity due to N-methylation. |
| Conditions | Computed by PubChem using XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Increased lipophilicity can enhance membrane permeability and oral bioavailability, making N-(2-Hydroxyphenyl)-N-methylacetamide a potentially superior starting point for drug discovery programs targeting intracellular or CNS applications compared to its non-methylated analog.
- [1] PubChem. (2025). N-(2-Hydroxyphenyl)-N-methylacetamide. Computed Properties (XLogP3). PubChem Compound Summary for CID 220766. National Center for Biotechnology Information. View Source
